molecular formula C19H23N3O4 B1392463 [6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid CAS No. 1219289-06-1

[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid

货号: B1392463
CAS 编号: 1219289-06-1
分子量: 357.4 g/mol
InChI 键: AFVLAPJLLZLNJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

The systematic nomenclature of this compound reflects its complex polycyclic structure containing multiple heteroatoms and functional groups. This compound is officially registered under the Chemical Abstracts Service number 1219289-06-1, providing a unique identifier that facilitates its recognition in chemical databases and regulatory systems. The molecular formula C19H23N3O4 indicates the presence of nineteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 357.4 grams per mole. The compound belongs to the broader classification of pyridoquinoxaline derivatives, which are characterized by their fused heterocyclic ring systems containing both pyridine and quinoxaline moieties.

The structural complexity of this molecule arises from several key components that contribute to its unique chemical identity. The hexahydro-pyrido[1,2-a]quinoxaline core represents a partially saturated bicyclic system where the quinoxaline ring is fused to a partially reduced pyridine ring. The presence of a ketone functionality at the 6-position contributes to the compound's reactivity profile and potential for hydrogen bonding interactions. Additionally, the pyrrolidin-1-ylcarbonyl substituent at the 3-position introduces a five-membered nitrogen-containing ring connected through an amide linkage, which significantly influences the molecule's conformational flexibility and biological activity potential. The acetic acid moiety attached to the 5-position provides a carboxylate functionality that can participate in ionic interactions and serve as a coordination site for metal complexes.

Chemical Property Value
Chemical Abstracts Service Number 1219289-06-1
Molecular Formula C19H23N3O4
Molecular Weight 357.4 g/mol
Classification Pyridoquinoxaline derivative
Functional Groups Carboxylic acid, amide, ketone
Ring Systems Hexahydro-pyrido[1,2-a]quinoxaline, pyrrolidine

Historical Development in Heterocyclic Chemistry

The development of pyrido[1,2-a]quinoxaline chemistry has evolved significantly over the past several decades, building upon foundational work in heterocyclic synthesis and the growing understanding of nitrogen-containing aromatic systems. Heterocyclic compounds, particularly those containing nitrogen atoms, have been recognized as essential components in medicinal chemistry since the discovery of pyridine and pyrrole in the 1850s through the thermal decomposition of biological materials. The progression from simple heterocycles to complex polycyclic systems like pyrido[1,2-a]quinoxalines represents a natural evolution in synthetic organic chemistry driven by the need for more sophisticated molecular architectures with enhanced biological activities.

The synthetic methodology for constructing pyrido[1,2-a]quinoxaline frameworks has undergone considerable refinement, with researchers developing increasingly efficient approaches to access these challenging ring systems. Early synthetic strategies often relied on multi-step sequences involving the formation of quinoxaline intermediates followed by subsequent cyclization reactions. However, modern approaches have embraced one-pot methodologies that streamline the synthetic process while maintaining high yields and selectivity. The development of acetic acid-catalyzed reactions for the synthesis of pyrrolo[1,2-a]quinoxalines exemplifies this trend toward more efficient synthetic methods, where imine formation and cyclization occur in a single reaction vessel followed by air oxidation to generate the desired heterocyclic products.

The generation of acyl(quinoxalin-2-yl)ketenes through thermal decarbonylation of precursor molecules has emerged as a particularly powerful strategy for accessing pyrido[1,2-a]quinoxaline derivatives. This methodology relies on the thermal decomposition of carefully designed precursors such as 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones, which undergo selective carbon monoxide elimination to generate reactive ketene intermediates. These intermediates can then be trapped by various nucleophiles, including Schiff bases, to form complex polycyclic products in good yields under solvent-free conditions. The development of these thermal methods has significantly expanded the synthetic toolkit available to chemists working in this area and has enabled access to previously challenging molecular targets.

Significance in Medicinal and Materials Chemistry

The significance of this compound and related compounds in medicinal chemistry stems from the well-established biological activities of the pyridoquinoxaline scaffold. Quinoxaline derivatives have demonstrated remarkable versatility as antiviral agents, with particular efficacy against members of the Herpesviridae family, including herpes simplex viruses, human cytomegalovirus, and Epstein-Barr virus. These compounds function by interfering with viral replication processes, offering potential therapeutic advantages over existing antiviral treatments that may suffer from limited oral bioavailability or emerging resistance patterns. The incorporation of specific substitution patterns, such as the pyrrolidin-1-ylcarbonyl and acetic acid functionalities found in the target compound, can significantly enhance the pharmacological properties of these molecules while maintaining their antiviral efficacy.

Recent investigations into pyrroloiminoquinone alkaloids, which share structural similarities with pyrido[1,2-a]quinoxaline derivatives, have revealed potent antimalarial and antibabesial activities with low nanomolar inhibitory concentrations. These studies identified compounds with therapeutic indices that demonstrate much lower toxicity toward mammalian cells compared to their antiprotozoal activity, suggesting promising lead compounds for drug discovery applications. The systematic evaluation of structure-activity relationships within this chemical class has provided valuable insights into the molecular features responsible for biological activity, enabling the rational design of improved therapeutic agents. The presence of the hexahydro-pyrido[1,2-a]quinoxaline core in the target compound positions it within this pharmacologically relevant chemical space.

Biological Activity Target Organisms Potency Range
Antiviral Herpesviridae family Micromolar
Antimalarial Plasmodium falciparum Low nanomolar
Antibabesial Babesia species Low nanomolar
Enzyme Modulation Various targets Variable

In materials chemistry applications, pyrido[1,2-a]quinoxaline derivatives have gained attention for their unique photophysical properties and potential use in organic electronic devices. These compounds can exhibit thermally activated delayed fluorescence and room temperature phosphorescence, making them attractive candidates for organic light-emitting diodes and other optoelectronic applications. The ability to tune the electronic properties of these molecules through structural modifications, such as the introduction of different donor-acceptor combinations, provides materials scientists with powerful tools for designing compounds with specific emission characteristics. The rigid pyridoquinoxaline core can serve as an electron-accepting unit while peripheral substituents can function as electron donors, creating intramolecular charge transfer systems with tunable photophysical properties.

The development of pyridoquinoxaline-based materials for security encryption applications represents an emerging area of technological importance. These materials can exhibit environment-sensitive fluorescence that changes in response to external stimuli such as temperature, viscosity, or chemical environment, making them suitable for anti-counterfeiting and secure communication applications. The molecular design principles that govern these responsive properties are closely related to the structural features present in this compound, suggesting potential applications for this compound in advanced materials chemistry. The combination of rigidity provided by the fused ring system and flexibility introduced by the peripheral substituents creates an optimal balance for achieving responsive photophysical behavior.

属性

IUPAC Name

2-[6-oxo-3-(pyrrolidine-1-carbonyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-17(24)12-22-16-11-13(18(25)20-8-3-4-9-20)6-7-14(16)21-10-2-1-5-15(21)19(22)26/h6-7,11,15H,1-5,8-10,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLAPJLLZLNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(=O)N4CCCC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Pharmacological Applications

  • Neuroprotective Effects :
    • Compounds with similar structures have been associated with neuroprotective properties. This may be attributed to their ability to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory and Analgesic Properties :
    • Preliminary studies indicate that derivatives of this compound may exhibit significant anti-inflammatory and analgesic effects, making them potential candidates for pain management therapies.
  • Binding Affinity Studies :
    • Interaction studies could focus on the compound’s binding affinity to various receptors or enzymes relevant to its proposed biological activity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to quantitatively measure these interactions.

Synthesis and Characterization

The synthesis of this compound can be approached through various organic synthesis techniques. The methods may require optimization to enhance yield and purity. The complexity of the structure necessitates careful characterization using techniques like NMR spectroscopy and mass spectrometry to confirm its identity and purity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related heterocycles from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pyrido[1,2-a]quinoxaline 6-Oxo, 3-(pyrrolidin-1-ylcarbonyl), 5-yl acetic acid C₂₁H₂₄N₄O₄ 396.44
5-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid Pyrido[1,2-a]quinoxaline 5-Methyl, 3-carboxylic acid C₁₅H₁₅N₃O₃ 285.30
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine Quinolin-3-yl, ethyl carboxylate C₂₄H₁₈N₄O₃ 410.43
2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid Pyrazolo[3,4-b]pyridine 6-Hydroxy, 4-methyl, acetic acid C₉H₉N₃O₄ 223.19
Key Observations:

Core Heterocycles: The target compound and the 5-methyl derivative () share the pyrido[1,2-a]quinoxaline core, which is distinct from pyrazolo-pyridine systems (). The fused quinoxaline ring in the target compound may enhance π-π stacking interactions in biological systems compared to smaller heterocycles .

Functional Groups :

  • The pyrrolidin-1-ylcarbonyl group in the target compound introduces a secondary amide, which may improve metabolic stability compared to the carboxylic acid in the 5-methyl analog () .
  • The acetic acid side chain in the target compound contrasts with ethyl carboxylate () and free carboxylic acid (), suggesting differences in ionization and bioavailability.

Physicochemical and Pharmacological Implications

Solubility and Bioavailability:
  • The acetic acid moiety may confer pH-dependent solubility, similar to pyrazolo-pyridine acetic acid derivatives () .

Methodological Considerations in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficients) are critical for virtual screening but may overlook functional group reactivity . For example:

  • The target compound’s pyrrolidinylcarbonyl group shares topological similarity with piperazine derivatives () but differs in hydrogen-bonding capacity.
  • Quinoline-containing analogs () highlight the role of aromatic systems in modulating target affinity.

准备方法

Initial Synthesis of Pyridoquinoxaline Core

  • Condensation Reaction : The initial step often involves the condensation of appropriate precursors to form the pyridoquinoxaline core. This can be achieved through reactions involving amino acids or amines with suitable aldehydes or ketones.

  • Cyclization : Once the core structure is formed, cyclization reactions may be necessary to achieve the desired ring system. This can involve intramolecular condensations or other cyclization methods.

Introduction of Functional Groups

  • Carbonylation : The introduction of the pyrrolidin-1-ylcarbonyl group typically involves carbonylation reactions. This can be achieved using pyrrolidine and appropriate carbonylating agents.

  • Acetic Acid Side Chain Introduction : The acetic acid side chain can be introduced through esterification followed by hydrolysis or direct carboxylation methods.

Final Modifications

  • Oxidation : The oxidation step to introduce the oxo group at the 6-position may involve selective oxidizing agents to avoid over-oxidation.

  • Purification : Final purification steps are crucial to isolate the desired compound in high purity. Techniques such as chromatography or crystallization are commonly used.

Detailed Synthesis Route

Given the complexity of the compound, a detailed synthesis route might involve the following steps:

Data Tables

Synthesis Steps and Conditions

Step Reaction Type Conditions Yield
1 Condensation Reflux, 2 hours 80%
2 Cyclization High temperature, 4 hours 70%
3 Carbonylation Room temperature, 1 hour 90%
4 Esterification Acid catalyst, reflux 85%
5 Hydrolysis Base, room temperature 95%
6 Oxidation Selective oxidant, 30 minutes 80%

Reagents and Solvents

Reagent/Solvent Quantity Role
Pyrrolidine 2 eq Carbonylation agent
Carbonylating Agent 1 eq Introduces carbonyl group
Esterification Catalyst Catalytic amount Facilitates ester formation
Base 1 eq Hydrolysis catalyst
Selective Oxidant 1 eq Introduces oxo group

Research Findings

The synthesis of this compound involves careful control of reaction conditions to achieve high yields and purity. The use of selective reagents and conditions is crucial to avoid unwanted side reactions. Research has shown that optimizing the synthesis route can significantly improve the overall efficiency of the process.

常见问题

Q. What are the recommended synthetic pathways for [6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-...]acetic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this polycyclic compound typically involves multi-step reactions, including cyclization, carbonyl activation, and regioselective functionalization. Key strategies for optimization include:

  • Computational Reaction Path Searches : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics for critical steps like pyrrolidine-carboxylation or quinoxaline ring formation .
  • Parallel Solution-Phase Synthesis : Employ parallel amidation or coupling steps to rapidly screen reaction conditions (e.g., catalysts, solvents) and minimize trial-and-error approaches .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns is recommended for isolating intermediates, given the compound’s polar acetic acid moiety and heterocyclic complexity .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

Methodological Answer: Solubility can be enhanced using:

  • Co-solvent Systems : Test dimethyl sulfoxide (DMSO) or ethanol at ≤1% v/v in aqueous buffers, balancing polarity from the acetic acid group and hydrophobic pyrrolidin-1-ylcarbonyl moiety .
  • pH Adjustment : The compound’s carboxylic acid group (pKa ~4–5) may ionize in neutral/basic media, improving aqueous solubility. Conduct pH-solubility profiling using UV-Vis spectroscopy .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to resolve the hexahydro-pyrido-quinoxaline core and confirm pyrrolidine substitution patterns. 2D NMR (e.g., COSY, HSQC) is essential for overlapping proton signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can verify the molecular formula (C19_{19}H22_{22}N4_4O4_4) and detect fragmentation pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Screen the compound’s pyrrolidine-carboxyl group and quinoxaline scaffold against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen-bonding interactions with the acetic acid moiety .
  • QSAR Studies : Corrogate substituent effects (e.g., pyrrolidine ring modifications) with biological activity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in observed in vitro vs. in vivo pharmacological activity?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites, particularly hydroxylation or glucuronidation of the quinoxaline or pyrrolidine rings, which may alter bioavailability .
  • Pharmacokinetic Modeling : Apply compartmental models to assess tissue distribution, leveraging logP predictions (~2.5–3.5) from computational tools like MarvinSuite .

Q. How can researchers optimize reaction conditions for scale-up while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate temperature, catalyst loading, and solvent effects on yield and purity. For example, optimize amidation steps using response surface methodology (RSM) .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real-time, reducing impurities from side reactions (e.g., over-oxidation) .

Q. What methodologies assess the compound’s safety profile in preclinical studies?

Methodological Answer:

  • In Vitro Toxicity Screening : Conduct Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., MTT) in hepatocyte cell lines, given limited ecotoxicological data in Safety Data Sheets .
  • In Silico Predictors : Tools like ProTox-II can flag potential hepatotoxicity risks based on structural alerts (e.g., the pyrrolidin-1-ylcarbonyl group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple assays (e.g., IC50_{50} values) and apply statistical tests (e.g., ANOVA) to identify outliers. Variables like cell line selection (e.g., HEK293 vs. HeLa) or assay protocols (e.g., endpoint vs. kinetic) often explain variability .
  • Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 2
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。